molecular formula C10H9NO B1297539 4-Methylbenzoylacetonitrile CAS No. 7391-28-8

4-Methylbenzoylacetonitrile

Cat. No.: B1297539
CAS No.: 7391-28-8
M. Wt: 159.18 g/mol
InChI Key: AIECDYDQPCANJK-UHFFFAOYSA-N
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Description

4-Methylbenzoylacetonitrile (CAS: 7391-28-8) is a nitrile-containing aromatic compound with the molecular formula $ \text{C}{10}\text{H}{9}\text{NO} $ and a molecular weight of 175.18 g/mol. Structurally, it consists of a benzoyl group substituted with a methyl group at the para position and an acetonitrile moiety. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrazolo[1,5-a]pyrimidinones and azo dyes . Its reactivity stems from the electron-withdrawing nitrile group and the ketone functionality, enabling condensation and cyclization reactions.

Properties

IUPAC Name

3-(4-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECDYDQPCANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334974
Record name 4-Methylbenzoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-28-8
Record name 4-Methylbenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-3-oxopropanenitrile
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Preparation Methods

4-Methylbenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methylbenzoylacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methylbenzoylacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in nitrile metabolism, leading to the formation of various metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers

Compound Name CAS Number Molecular Weight Key Applications
This compound 7391-28-8 175.18 Pyrazolo-pyrimidinones, azo dye synthesis
3-Methylbenzoylacetonitrile 53882-81-8 175.18 Intermediate in pharmaceutical synthesis
2-Methylbenzoylacetonitrile 35276-81-4 175.18 Limited data; potential for niche reactions

Key Differences :

  • Positional isomerism significantly impacts reactivity. The para-substituted methyl group in this compound enhances electronic conjugation, favoring cyclization reactions compared to ortho/meta isomers.
  • Yields in pyrazolo-pyrimidinone synthesis using this compound (~45%) suggest superior efficiency over isomers, though direct comparative data are absent in the provided evidence.

Substituted Analogs

Compound Name CAS Number Substituent Molecular Weight Key Applications
This compound 7391-28-8 -CH₃ 175.18 Heterocycle synthesis
4-Fluorobenzoylacetonitrile 4640-67-9 -F 177.14 Pharmaceutical intermediates (e.g., kinase inhibitors)
4-Methoxyphenylacetonitrile 104-47-2 -OCH₃ 147.17 Precursor for methoxy-substituted aromatics

Key Differences :

  • Electron-withdrawing vs. electron-donating groups : The fluorine substituent in 4-Fluorobenzoylacetonitrile increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, the methoxy group in 4-Methoxyphenylacetonitrile donates electrons, favoring electrophilic aromatic substitutions.

Other Benzoylacetonitrile Derivatives

Compound Name CAS Number Molecular Weight Key Applications
Benzoylacetonitrile 93-91-4 145.16 General precursor for diketones and heterocycles
4-(4-Methylbenzoyl)benzonitrile 35776-95-5 237.26 Specialty intermediates for polymers

Key Differences :

  • Complexity and functionality : 4-(4-Methylbenzoyl)benzonitrile’s extended aromatic system (two benzoyl groups) increases molecular weight and steric hindrance, limiting its use in small-molecule synthesis compared to this compound .

Biological Activity

4-Methylbenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by case studies and research data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanide in the presence of a suitable solvent. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized Schiff base complexes derived from similar precursors, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, indicating that certain derivatives had comparable efficacy to established antibiotics .

Antifungal Activity

The antifungal activity of this compound has been assessed against various fungal strains. The compound showed promising results in inhibiting the growth of Candida species and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes, although further mechanistic studies are required to elucidate this pathway fully .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. Furthermore, analgesic properties were evaluated using pain models in rodents, showing a significant decrease in pain response compared to control groups .

Case Studies

  • Antibacterial Efficacy : A study published in EurekaSelect synthesized several Schiff bases from 4-methyl-1-benzene sulfonyl chloride and evaluated their antibacterial activity. Among these, one derivative of this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .
  • Antifungal Activity : In another research effort, the antifungal effects were quantified using a disc diffusion method against Candida albicans, revealing an inhibition zone diameter of 15 mm for the compound at a concentration of 100 µg/disc .
  • Anti-inflammatory Effects : A study conducted on murine macrophages treated with this compound showed a significant decrease in TNF-alpha levels post-treatment, suggesting its role as an anti-inflammatory agent .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity Result Methodology
AntibacterialMIC = 32 µg/mL (S. aureus)Broth microdilution
AntifungalInhibition zone = 15 mm (C. albicans)Disc diffusion
Anti-inflammatoryDecreased TNF-alpha levelsELISA on macrophage cultures
AnalgesicSignificant pain response reductionRodent pain models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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